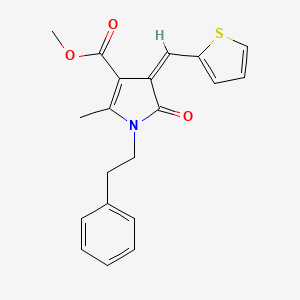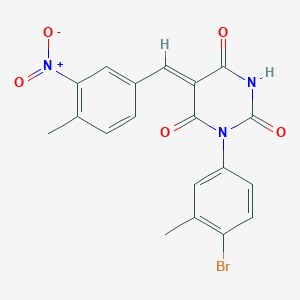![molecular formula C23H24N2O2S2 B11639332 ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11639332.png)
ethyl 4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1Z)-4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯是一种复杂的有机化合物,具有独特的结构,包括喹啉核心、二硫杂环戊烯环和苯甲酸乙酯部分。
准备方法
合成路线和反应条件
4-{[(1Z)-4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯的合成通常涉及多个步骤:
喹啉核心的形成: 喹啉核心可以通过Skraup合成法合成,该方法涉及在硫酸和氧化剂(如硝基苯)的存在下,将苯胺与甘油缩合。
二硫杂环戊烯环的引入: 二硫杂环戊烯环通过合适的二硫醇和喹啉衍生物的环化反应引入。
亚基的形成: 亚基通过使喹啉-二硫杂环戊烯中间体与合适的醛或酮反应形成。
酯化: 最后一步是在酸性条件下,将氨基与苯甲酸乙酯酯化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以最大限度地提高收率和纯度。这可能包括使用连续流动反应器更好地控制反应条件,并使用高通量筛选来确定最有效的催化剂和试剂。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在二硫杂环戊烯环中的硫原子处。
还原: 还原反应可以在喹啉核心处发生,可能导致形成二氢喹啉衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 在碱的存在下,可以使用卤代烷或酰氯等亲核试剂。
主要产物
氧化: 具有亚砜或砜基团的氧化衍生物。
还原: 还原的喹啉衍生物。
取代: 具有各种官能团的取代氨基衍生物。
科学研究应用
化学
在化学领域,4-{[(1Z)-4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯被用作合成更复杂分子的构建单元。其独特的结构允许探索新的反应路径并开发新型材料。
生物学
在生物学研究中,该化合物可用作探针来研究喹啉衍生物与生物靶标的相互作用。它作为荧光标记或金属离子配体的潜力尤其令人感兴趣。
医药
在药物化学中,该化合物正在研究其潜在的治疗特性。喹啉衍生物以其抗菌、抗病毒和抗癌活性而闻名,该化合物可以作为药物开发的先导化合物。
工业
在工业领域,该化合物可用于开发具有特定电子或光学性能的新型材料。其与金属形成稳定配合物的能力使其在催化和材料科学领域很有用。
作用机制
4-{[(1Z)-4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯的作用机制涉及其与酶或受体等分子靶标的相互作用。喹啉核心可以与 DNA 嵌入,而二硫杂环戊烯环可以螯合金属离子,从而影响各种生化途径。酯基可以增强化合物的亲脂性,促进其细胞摄取。
相似化合物的比较
类似化合物
4-{[(1Z)-4,4,8-三甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯: 结构类似,但甲基位置不同。
4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉: 缺少苯甲酸乙酯部分。
喹啉衍生物: 各种具有不同取代基的喹啉类化合物。
独特性
4-{[(1Z)-4,4,7,8-四甲基-4,5-二氢-1H-[1,2]二硫杂环戊烯[3,4-c]喹啉-1-亚基]氨基}苯甲酸乙酯因其喹啉核心、二硫杂环戊烯环和苯甲酸乙酯部分的组合而独一无二。这种组合赋予其独特的化学和物理性质,使其成为各种应用的多功能化合物。
属性
分子式 |
C23H24N2O2S2 |
|---|---|
分子量 |
424.6 g/mol |
IUPAC 名称 |
ethyl 4-[(4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate |
InChI |
InChI=1S/C23H24N2O2S2/c1-6-27-22(26)15-7-9-16(10-8-15)24-21-19-17-11-13(2)14(3)12-18(17)25-23(4,5)20(19)28-29-21/h7-12,25H,6H2,1-5H3 |
InChI 键 |
DTRAPQHLFIKJGS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=C3C=C(C(=C4)C)C)(C)C)SS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639249.png)

![4-{(Z)-[(2Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl morpholine-4-carboxylate](/img/structure/B11639274.png)
![5-bromo-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B11639276.png)
![3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester](/img/structure/B11639280.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11639287.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11639294.png)
![(5Z)-1-(3-Ethoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11639305.png)
![7-(2,4-Dichlorophenyl)-5-phenyl-3,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11639306.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11639319.png)

